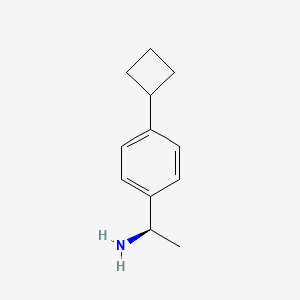

![molecular formula C16H13Br2NO3 B2454615 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate CAS No. 1794935-05-9](/img/structure/B2454615.png)

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate” were not found, Methyl 4-bromobenzoate, a related compound, has been used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine .

Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

Whittaker et al. (2021) re-refined the crystal structure of 4-bromophenyl 4-bromobenzoate, revealing it to be a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate, offering insights into the chemical structure and potential applications in material science and molecular engineering Whittaker et al., 2021.

2. Biomedical Applications

The compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one has shown promise for various biomedical applications, including the regulation of inflammatory diseases. This highlights the potential of 4-bromophenyl derivatives in developing new therapeutics Ryzhkova et al., 2020.

3. Synthesis of Druglike Isoxazoles

Robins et al. (2007) described the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core involving 4-bromophenyl derivatives. This synthesis pathway is instrumental in generating a library of druglike isoxazoles, indicating the role of 4-bromophenyl compounds in pharmaceutical research Robins et al., 2007.

4. Organic Chemistry Education

A study by Jing (2013) explored the use of 4-bromobenzoic acid in a Pd/C-catalyzed Suzuki coupling reaction experiment for undergraduate students, demonstrating the compound's role in educational settings to enhance students' interest and engagement in scientific research Jing, 2013.

5. Chemical Synthesis and Characterization

Research by Diwaker et al. (2015) focused on the synthesis and characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, using various theoretical and experimental methods. This work contributes to the understanding of chemical properties and potential applications of bromophenyl compounds in material science Diwaker et al., 2015.

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which typically target palladium (Pd) catalysts. The compound may interact with these catalysts to form new carbon-carbon bonds .

Mode of Action

In suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets (eg, Pd catalysts) through oxidative addition and transmetalation . The bromine atom in the compound could be replaced by another group, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds .

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZQXRQTIQPQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)